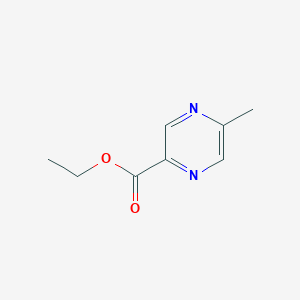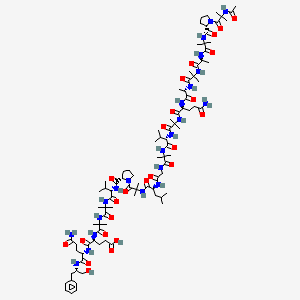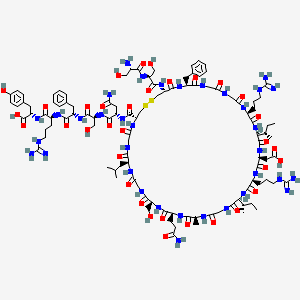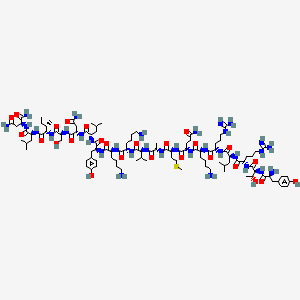
4,7-Dimethoxy-1-naphthaldehyde
Overview
Description
4,7-Dimethoxy-1-naphthaldehyde is a chemical compound with the molecular formula C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da . It is also known by its IUPAC name, 1-Naphthalenecarboxaldehyde, 4,7-dimethoxy- .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethoxy-1-naphthaldehyde consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . This core is substituted at the 4 and 7 positions with methoxy groups and at the 1 position with an aldehyde group .Physical And Chemical Properties Analysis
4,7-Dimethoxy-1-naphthaldehyde appears as a white to brown powder or crystals . It has a melting point of 79-83°C . The compound is solid at room temperature .Scientific Research Applications
Chemical Synthesis and Catalysis
4,7-Dimethoxy-1-naphthaldehyde serves as a precursor in chemical syntheses, contributing to the development of novel compounds with potential applications in material science and medicinal chemistry. For instance, Alonso, Ramón, and Yus (1997) described its role in the synthesis of 5-substituted resorcinols, highlighting its utility in creating bioactive molecules through reactions with various aldehydes in the presence of lithium powder and naphthalene as a catalyst. This process underscores the compound's versatility in synthesizing complex structures from simpler ones, showcasing its importance in organic chemistry (Alonso, Ramón, & Yus, 1997).
Antiprotozoal and Cytotoxic Activities
Research by Ganapaty et al. (2006) on naphthalene derivatives from Diospyros assimilis, including compounds structurally related to 4,7-Dimethoxy-1-naphthaldehyde, demonstrated moderate antiprotozoal activity against protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. This study illustrates the potential of naphthalene derivatives in developing new treatments for protozoal infections, suggesting that modifications to the core naphthaldehyde structure could yield compounds with enhanced biological activities (Ganapaty et al., 2006).
Photophysical and Optical Properties
The exploration of naphthaldehyde derivatives, including those similar to 4,7-Dimethoxy-1-naphthaldehyde, extends into the study of their photophysical and optical properties. Manolova et al. (2015) investigated a series of naphthaldehydes to explore their potential tautomerism and dimerization behaviors in various solvents. This research contributes to a better understanding of the compound's behavior under different conditions, which is crucial for its applications in optical materials and sensors (Manolova et al., 2015).
Environmental and Biological Sensors
The utility of 4,7-Dimethoxy-1-naphthaldehyde derivatives in sensor technology, particularly for environmental and biological applications, is another area of interest. Duke et al. (2010) focused on the development of anion sensors using the 1,8-naphthalimide structure, a closely related chemical motif, for fluorescent and colorimetric sensing. This work highlights the potential of naphthaldehyde derivatives in creating sensitive and selective sensors for detecting various anions in environmental and biological samples, demonstrating their importance in analytical chemistry and environmental monitoring (Duke et al., 2010).
properties
IUPAC Name |
4,7-dimethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAODEUKHYBIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584471 | |
| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-1-naphthaldehyde | |
CAS RN |
90381-44-5 | |
| Record name | 4,7-Dimethoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90381-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dimethoxy-1-napthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)










